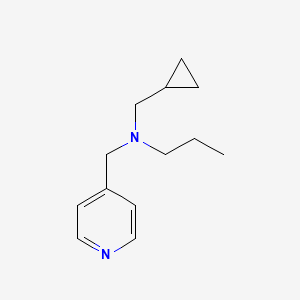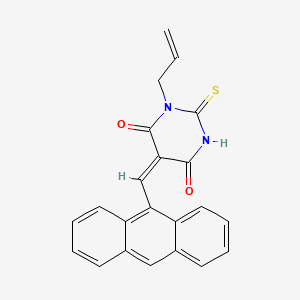
N-(4-bromophenyl)-2-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-(phenylthio)propanamide, also known as BPTP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BPTP belongs to the class of compounds called arylcyclohexylamines and has been studied for its effects on the central nervous system.
Mecanismo De Acción
N-(4-bromophenyl)-2-(phenylthio)propanamide acts as an antagonist at the NMDA receptor, which blocks the binding of glutamate, the primary neurotransmitter involved in excitatory signaling in the brain. This inhibition of the NMDA receptor leads to a decrease in the activity of downstream signaling pathways, which can have an effect on learning and memory processes. N-(4-bromophenyl)-2-(phenylthio)propanamide has also been found to modulate the activity of the dopamine and serotonin systems, which can have an effect on mood regulation.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(phenylthio)propanamide has been found to have a range of biochemical and physiological effects. In animal studies, N-(4-bromophenyl)-2-(phenylthio)propanamide has been found to have anxiolytic and antidepressant effects, as well as neuroprotective effects in models of neurodegenerative diseases. N-(4-bromophenyl)-2-(phenylthio)propanamide has also been found to have an effect on the sleep-wake cycle, with some studies suggesting that it may have potential as a treatment for sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromophenyl)-2-(phenylthio)propanamide in lab experiments is its specificity for the NMDA receptor, which allows for targeted manipulation of this receptor. However, one limitation is that N-(4-bromophenyl)-2-(phenylthio)propanamide has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.
Direcciones Futuras
Future research on N-(4-bromophenyl)-2-(phenylthio)propanamide could focus on its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could investigate the effects of N-(4-bromophenyl)-2-(phenylthio)propanamide on other neurotransmitter systems, such as the acetylcholine and noradrenaline systems. Finally, research could focus on developing more stable analogs of N-(4-bromophenyl)-2-(phenylthio)propanamide that could be used in clinical settings.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-2-(phenylthio)propanamide involves the reaction of 4-bromobenzyl cyanide with 2-phenylthiopropanamide in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatography techniques to obtain pure N-(4-bromophenyl)-2-(phenylthio)propanamide.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-(phenylthio)propanamide has been studied for its potential therapeutic applications in the field of neuroscience. It has been found to have affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. N-(4-bromophenyl)-2-(phenylthio)propanamide has also been found to have an effect on the dopamine and serotonin systems, which are involved in mood regulation.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c1-11(19-14-5-3-2-4-6-14)15(18)17-13-9-7-12(16)8-10-13/h2-11H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYHOCFISRJXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(phenylthio)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)
![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)

![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)


![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B4985672.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4985687.png)
![(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B4985692.png)
![5-(4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4985705.png)
![methyl 4-(3-bromo-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4985708.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B4985732.png)